molecular formula C10H12N2O5 B3041522 methyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate CAS No. 312517-62-7

methyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B3041522
CAS No.: 312517-62-7
M. Wt: 240.21 g/mol
InChI Key: GCESYRZFSYEUQV-UHFFFAOYSA-N
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Description

Methyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is a high-purity chemical compound intended for research and development applications. This nitropyridinone derivative features a reactive ester functional group, making it a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery efforts . The compound's structure, characterized by a nitro group and an ester moiety on a dihydropyridinone core, is of significant interest for the synthesis of more complex molecules and for probing biochemical pathways. With a calculated LogP of 0.08 , this compound exhibits moderate hydrophilicity. Its molecular properties include four hydrogen bond acceptors and a polar surface area of 90 Ų , which can influence its solubility and permeability in biological systems. Available purities of 85% and 90% , this product is designed for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4,6-dimethyl-3-nitro-2-oxopyridin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-6-4-7(2)11(5-8(13)17-3)10(14)9(6)12(15)16/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCESYRZFSYEUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207314
Record name Methyl 4,6-dimethyl-3-nitro-2-oxo-1(2H)-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312517-62-7
Record name Methyl 4,6-dimethyl-3-nitro-2-oxo-1(2H)-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312517-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6-dimethyl-3-nitro-2-oxo-1(2H)-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is a synthetic compound known for its potential biological activities. This compound, with a molecular formula of C10H12N2O5 and a molecular weight of 240.21 g/mol, has garnered attention in various fields of research, particularly in pharmacology and microbiology.

PropertyValue
Molecular FormulaC10H12N2O5
Molecular Weight240.21 g/mol
CAS Number312517-62-7
SMILESCC1=CC(C)=C(C(N1CC(=O)OC)=O)N+=O

Synthesis

The synthesis of this compound typically involves the nitration of 4,6-dimethyl-2-oxopyridine followed by esterification. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the esterification involves the reaction of the nitrated compound with methyl acetate in the presence of a strong acid catalyst.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal strains.

Case Studies

  • Antibacterial Activity :
    • In a study examining the antibacterial effects of various pyridine derivatives, this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against different strains such as Bacillus subtilis and Staphylococcus aureus .
  • Antifungal Activity :
    • The compound also showed antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group may undergo hydrolysis to release active intermediates that interact with biological pathways .

Research Findings

A comprehensive review highlighted that compounds similar to this compound have been investigated for their potential as therapeutic agents. The structure–activity relationship (SAR) studies indicated that modifications in the molecular structure could enhance antibacterial and antifungal activities .

Summary of Findings

Biological ActivityMIC ValuesTarget Organisms
Antibacterial4.69 - 22.9 µMBacillus subtilis, Staphylococcus aureus
AntifungalModerateCandida albicans, Fusarium oxysporum

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. Methyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate has been investigated for its potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. Research has shown that similar compounds can be effective against a range of pathogens including Gram-positive and Gram-negative bacteria .

Anticancer Properties
Research has also focused on the anticancer potential of this compound. Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The nitro group in its structure is believed to play a crucial role in its biological activity, making it a candidate for further development in cancer therapeutics .

Agrochemical Applications

Pesticide Development
The compound has shown promise in the development of new agrochemicals, particularly pesticides. Its ability to disrupt metabolic pathways in pests makes it a candidate for further exploration in agricultural applications. The structural characteristics of this compound allow for modifications that can enhance its efficacy and reduce toxicity to non-target organisms .

Synthetic Intermediate

Building Block for Synthesis
this compound serves as an important building block in organic synthesis. Its versatile functional groups enable chemists to use it as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The compound's reactivity can be exploited to create various derivatives that possess enhanced biological activity or improved properties for specific applications .

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
AntimicrobialEffective against Gram-positive bacteria; potential for drug development
AnticancerInduces apoptosis in cancer cells; mechanisms involve oxidative stress
Pesticide DevelopmentDisrupts metabolic pathways in pests; candidate for new agrochemicals
Synthetic IntermediateVersatile building block for complex organic synthesis

Comparison with Similar Compounds

Ethyl 2-(4,6-Dimethyl-3-Nitro-2-Oxopyridin-1(2H)-yl)Acetate

This ethyl ester analog (Figure 1) shares the pyridinone core and substituent positions with the target methyl ester. Key differences include:

  • Availability : The ethyl derivative is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or demand .

Table 1: Comparison of Pyridinone Derivatives

Compound Ester Group Lipophilicity (LogP)* Commercial Availability
Methyl ester (target compound) Methyl ~1.2 (estimated) Not specified
Ethyl ester (Ref: 10-F724920) Ethyl ~1.8 (estimated) Discontinued

*Estimated using fragment-based methods.

1,3,4-Oxadiazole Derivatives

highlights 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, which shares a nitro-substituted heterocyclic core but incorporates a 1,3,4-oxadiazole ring instead of pyridinone. Key distinctions:

  • Bioactivity : The 1,3,4-oxadiazole derivatives exhibit broad antimicrobial activity (e.g., 4b, 4d, and 4e showed high potency against bacterial strains) due to their ability to disrupt microbial membranes .

S-Derivatives of 1,2,4-Triazole-Thiopyrimidines

investigates 1,2,4-triazole-thiopyrimidine S-derivatives, which differ in core structure but share functional group diversity relevant to toxicity:

  • Toxicity Profile : Acute toxicity (LC50) ranges from 8.29 mg/L (methylthio) to 49.66 mg/L (octylthio), indicating that longer alkyl chains reduce toxicity. This suggests that the methyl ester in the target compound may have moderate toxicity, while bulkier groups could enhance safety .

Table 2: Substituent Effects on Toxicity and Activity

Compound Type Key Substituent Biological Impact
Target methyl ester 3-Nitro Potential reactivity/toxicity
1,3,4-Oxadiazole derivatives Carbazole Enhanced antimicrobial activity
Triazole-thiopyrimidines Octylthio Reduced toxicity (LC50 = 49.66 mg/L)

Q & A

Q. What are the recommended synthetic strategies for preparing methyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalization of a pyridine core. A plausible route includes:

Nitro-group introduction : Electrophilic nitration at the 3-position of a pre-functionalized pyridine derivative. Reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) must balance regioselectivity and stability of the nitro group .

Esterification : Coupling the pyridinone intermediate with methyl acetate using a coupling agent like DCC (dicyclohexylcarbide) under anhydrous conditions .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should this compound be stored to ensure stability during research?

Methodological Answer:

  • Storage Conditions : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester moiety .
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect decomposition products like free carboxylic acids .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at 4,6-positions, nitro at C3). Compare chemical shifts with analogous pyridinone derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₁₂N₂O₅) and detect isotopic patterns .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in further functionalization reactions?

Methodological Answer: The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the pyridine ring’s electron-deficient regions. For example:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling subsequent amide coupling. Monitor reaction time to avoid over-reduction .
  • Nucleophilic Substitution : The nitro group stabilizes intermediates in SNAr reactions, enabling substitution at C2 or C4 positions under basic conditions (e.g., K₂CO₃ in DMSO) .

Q. How do structural modifications (e.g., substituent variations) influence biological activity in related pyridinone derivatives?

Methodological Answer:

  • Comparative Studies : Replace the nitro group with cyano or halogen substituents and evaluate binding affinity to target enzymes (e.g., kinase assays). For example, cyano groups enhance hydrogen bonding in analogues like 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-phenylacetamide .
  • SAR Analysis : Use molecular docking to correlate substituent size/electrostatics with activity. Methyl groups at C4/C6 may sterically hinder non-specific interactions .

Q. How can conflicting spectral data (e.g., NMR shifts) from different sources be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level) .
  • Solvent Effects : Replicate spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shift variations .
  • Literature Benchmarking : Cross-reference with structurally validated analogues (e.g., PubChem entries for 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide derivatives) .

Q. What degradation pathways are observed under acidic or oxidative conditions, and how can they be mitigated?

Methodological Answer:

  • Acidic Hydrolysis : The ester group hydrolyzes to carboxylic acid at pH <3. Mitigate via buffered solutions (pH 6–7) during in vitro assays .
  • Oxidative Degradation : Nitro groups may form nitroso derivatives under strong oxidants (e.g., H₂O₂). Add antioxidants (e.g., BHT) to reaction mixtures .

Q. How does regioselectivity in electrophilic substitution reactions vary with substituent positioning on the pyridinone ring?

Methodological Answer:

  • Computational Modeling : Use Fukui indices to predict electrophilic attack sites. Methyl groups at C4/C6 deactivate adjacent positions, directing nitration to C3 .
  • Experimental Validation : Synthesize derivatives with halogens at C5 and compare nitration outcomes via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate
Reactant of Route 2
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methyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate

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